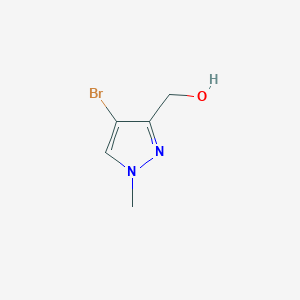
(4-bromo-1-methyl-1H-pyrazol-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-bromo-1-methyl-1H-pyrazol-3-yl)methanol” is a chemical compound that is used in various research and development applications . It is a part of the pyrazole family, which is a class of compounds that are particularly useful in organic synthesis .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “(4-bromo-1-methyl-1H-pyrazol-3-yl)methanol”, often involves the reaction of α,β-ethylenic ketones with hydrazine derivatives to form pyrazolines. The leaving group is then removed to provide the desired pyrazoles .Molecular Structure Analysis
The molecular structure of “(4-bromo-1-methyl-1H-pyrazol-3-yl)methanol” is characterized by the presence of a pyrazole ring, a bromine atom, a methyl group, and a methanol group .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-bromo-1-methyl-1H-pyrazol-3-yl)methanol” include a molecular weight of 191.03 g/mol, a topological polar surface area of 38 Ų, and a complexity of 101 .Scientific Research Applications
Synthesis of Halogenated Heterocycles
(4-bromo-1-methyl-1H-pyrazol-3-yl)methanol: is used in the synthesis of halogenated heterocycles, which are crucial in the development of pharmaceuticals and agrochemicals. The bromine atom in the compound can undergo various organic reactions, making it a versatile intermediate for constructing more complex molecules .
Pharmaceutical Research
This compound serves as a starting material for the synthesis of various biologically active compounds. Its structural motif is found in many pharmaceutical agents, and modifications to its core structure can lead to the development of new therapeutic drugs .
Antileishmanial and Antimalarial Agents
Recent studies have utilized (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol in the synthesis of compounds with potent antileishmanial and antimalarial activities. These synthesized compounds have shown promising results in vitro and could lead to new treatments for these diseases .
Molecular Docking Studies
The compound has been used in molecular docking studies to understand its interaction with biological targets. For example, it has been used to study binding affinities within the active sites of enzymes, which is crucial for drug design and discovery .
Development of Inhibitors
(4-bromo-1-methyl-1H-pyrazol-3-yl)methanol: is also employed in the synthesis of inhibitors that can regulate the activity of certain enzymes or receptors. These inhibitors have potential applications in treating various diseases by modulating biological pathways .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as pyrazole derivatives, have been reported to exhibit a wide range of biological activities . They have shown potential as kinase inhibitors , and have been found to inhibit liver alcohol dehydrogenase .
Mode of Action
For instance, 4-bromopyrazole has been reported to inhibit oxidative phosphorylation, the ATP -32 P exchange reaction, and energy-dependent and independent calcium uptake .
Biochemical Pathways
For example, pyrazole derivatives have been associated with antileishmanial and antimalarial activities, suggesting they may affect pathways related to these diseases .
Pharmacokinetics
The compound’s molecular weight of 16100 suggests it may have suitable properties for absorption and distribution.
Result of Action
For instance, pyrazole derivatives have demonstrated antileishmanial and antimalarial activities , suggesting that they may have similar effects at the molecular and cellular level.
properties
IUPAC Name |
(4-bromo-1-methylpyrazol-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O/c1-8-2-4(6)5(3-9)7-8/h2,9H,3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGLJTFTVBZOCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CO)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640418 |
Source


|
| Record name | (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-bromo-1-methyl-1H-pyrazol-3-yl)methanol | |
CAS RN |
915707-65-2 |
Source


|
| Record name | (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














